4-Methylheptane-3,5-dione

Descripción general

Descripción

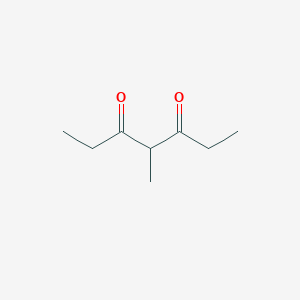

4-Methylheptane-3,5-dione is an organic compound with the molecular formula C8H14O2 and a molecular weight of 142.1956 g/mol It is a β-diketone, which means it contains two ketone groups separated by a single carbon atom

Métodos De Preparación

Synthetic Routes and Reaction Conditions

4-Methylheptane-3,5-dione can be synthesized through various methods. One common method involves the Claisen condensation reaction between acetone and isobutyraldehyde in the presence of a base such as sodium ethoxide. The reaction proceeds as follows:

CH3COCH3+CH3CH(CH3)CHONaOEtCH3COCH2CH(CH3)COCH3

Industrial Production Methods

In industrial settings, this compound can be produced through large-scale Claisen condensation reactions. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and efficient separation techniques such as distillation and crystallization are common in industrial production.

Análisis De Reacciones Químicas

Types of Reactions

4-Methylheptane-3,5-dione undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form carboxylic acids.

Reduction: It can be reduced to form alcohols.

Substitution: It can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Common nucleophiles include amines and alcohols.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Substituted diketones.

Aplicaciones Científicas De Investigación

Organic Synthesis

4-Methylheptane-3,5-dione serves as an important intermediate in organic synthesis, particularly in the preparation of complex organic molecules. Its diketone structure allows it to participate in various reactions such as aldol condensations and Michael additions, making it valuable in the synthesis of pharmaceuticals and agrochemicals.

Coordination Chemistry

Research has demonstrated the ability of this compound to form stable chelates with metal ions. This property is exploited in coordination chemistry for developing metal complexes that can be used as catalysts or in materials science applications . A notable case study involved the synthesis of lead chelates using this diketone, which revealed its potential for selective metal ion extraction .

Catalysis

The compound has been investigated as a precursor for the development of heterogeneous catalysts. Studies have shown that when modified appropriately, it can enhance the catalytic activity in reactions such as acylation and alkylation processes . The use of superacid resins as catalysts in conjunction with diketones like this compound has been reported to yield high selectivity and efficiency in organic transformations.

Case Study: Metal Chelation

In a study focused on the chelation properties of diketones, researchers explored the interaction of this compound with various metal ions including copper and zinc. The results indicated that this compound could effectively form complexes that exhibited distinct colors based on the metal ion involved. This property was utilized for analytical purposes in detecting specific metal ions in environmental samples .

Case Study: Catalytic Applications

A recent investigation highlighted the use of modified superacid resins containing this compound for catalyzing acylation reactions. The study found that these catalysts provided higher yields compared to traditional methods due to their enhanced stability and reactivity under mild conditions .

Mecanismo De Acción

The mechanism of action of 4-Methylheptane-3,5-dione involves its reactivity as an electrophile due to the presence of carbonyl groups. These carbonyl groups can participate in various chemical reactions, such as nucleophilic addition and substitution, by interacting with nucleophiles. The compound’s β-diketone structure also allows it to form stable chelates with metal ions, making it useful in coordination chemistry.

Comparación Con Compuestos Similares

Similar Compounds

- 2,4-Pentanedione (Acetylacetone)

- 1,3-Diphenyl-1,3-propanedione

- 2,4-Hexanedione

Uniqueness

4-Methylheptane-3,5-dione is unique due to its specific β-diketone structure with a methyl group at the 4-position. This structural feature imparts distinct chemical reactivity and physical properties compared to other diketones. For example, the presence of the methyl group can influence the compound’s boiling point, melting point, and solubility in various solvents .

Actividad Biológica

4-Methylheptane-3,5-dione, an organic compound with the molecular formula , is a β-diketone characterized by its unique structural properties. This compound has garnered attention in various fields due to its biological activity, particularly in relation to olfactory receptors in insects. Understanding its biological interactions can provide insights into ecological behaviors and potential applications in pest management.

The compound has a molecular weight of approximately 142.20 g/mol and features two carbonyl groups (C=O) that contribute to its reactivity. The presence of methyl groups at the 4-position enhances its unique properties compared to other diketones. Table 1 summarizes key chemical properties of this compound.

| Property | Value | Unit |

|---|---|---|

| Molecular Formula | C8H14O2 | |

| Molecular Weight | 142.20 | g/mol |

| Boiling Point | 489.74 | K |

| Melting Point | 264.78 | K |

| Log P (octanol/water) | 1.581 |

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly concerning olfactory receptors in insects. A study on Sitona discoideus , a type of beetle, demonstrated that both male and female insects possess highly sensitive olfactory receptor neurons (ORNs) responsive to this diketone.

Case Study: Sitona discoideus

The research utilized single sensillum recording techniques to analyze the response of ORNs to various pheromones and plant volatiles. Key findings include:

- Sensitivity : The ORNs showed strong responses (>40 Hz) to this compound, indicating its importance in pheromone signaling.

- Sexual Dimorphism : Males and females displayed different sensitivities to the diketone and its isomers, suggesting a role in mating behaviors and ecological interactions.

Table 2 summarizes the responses of ORNs from S. discoideus to various compounds.

| Compound | Response Frequency (Hz) |

|---|---|

| This compound | >40 |

| RR-Isomer | <20 |

| RS-Isomer | <20 |

| SS-Isomer | <20 |

The mechanism through which this compound interacts with olfactory receptors involves the electrophilic nature of its carbonyl groups. These groups allow for nucleophilic addition reactions that may influence the binding affinity with specific ORNs, thus modulating behavioral responses related to mating and aggregation among beetles.

Ecological Relevance

The ecological implications of these findings are significant. The ability of insects to detect and respond to such compounds can affect their mating strategies and population dynamics. The presence of this compound in the environment may play a crucial role in pheromone communication, potentially influencing behaviors like aggregation and mate selection.

Propiedades

IUPAC Name |

4-methylheptane-3,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-4-7(9)6(3)8(10)5-2/h6H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIJLPSJMPXGRJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C(C)C(=O)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60152211 | |

| Record name | 3,5-Heptanedione, 4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60152211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187-04-8 | |

| Record name | 3,5-Heptanedione, 4-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001187048 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Heptanedione, 4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60152211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 4-methylheptane-3,5-dione in the context of the Lucerne Weevil (Sitona discoideus)?

A: While the provided research paper [] doesn't specifically investigate the compound this compound, it delves into the olfactory receptor neurons of the Lucerne Weevil and their responses to various plant volatiles and pheromone compounds. Understanding these olfactory mechanisms is crucial for developing pest control strategies that can disrupt the weevil's ability to locate food sources or mates. Further research is needed to determine if this compound plays a role in the chemical ecology of this pest.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.